Bienvenue dans la boutique en ligne BenchChem!

4-Chlorobenzo[d]oxazole

σ1 receptor radioligand binding CNS pharmacology

4-Chlorobenzo[d]oxazole (CAS 943443-12-7) is a halogenated benzoxazole heterocycle (C₇H₄ClNO; MW 153.57) featuring a chlorine atom at the 4-position of the fused benzene-oxazole ring system. The compound serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research, where the electron-withdrawing chlorine substituent enhances electrophilic substitution potential and facilitates cross-coupling reactions for constructing complex molecular frameworks.

Molecular Formula C7H4ClNO
Molecular Weight 153.56 g/mol
CAS No. 943443-12-7
Cat. No. B1603974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzo[d]oxazole
CAS943443-12-7
Molecular FormulaC7H4ClNO
Molecular Weight153.56 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=CO2
InChIInChI=1S/C7H4ClNO/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H
InChIKeyQNDGTSQNWUXVEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorobenzo[d]oxazole CAS 943443-12-7: Procurement-Grade Heterocyclic Building Block for Medicinal Chemistry


4-Chlorobenzo[d]oxazole (CAS 943443-12-7) is a halogenated benzoxazole heterocycle (C₇H₄ClNO; MW 153.57) featuring a chlorine atom at the 4-position of the fused benzene-oxazole ring system . The compound serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research, where the electron-withdrawing chlorine substituent enhances electrophilic substitution potential and facilitates cross-coupling reactions for constructing complex molecular frameworks [1]. As a member of the benzoxazole scaffold class—a privileged structure present in numerous bioactive molecules and marketed drugs—this chlorinated derivative enables modular derivatization at the reactive heterocyclic core while maintaining the core pharmacophore .

Why 4-Chlorobenzo[d]oxazole Cannot Be Replaced by Generic Benzoxazole Analogs in Structure-Activity Optimization


Substitution of the benzoxazole scaffold with alternative halogenated or non-halogenated congeners fundamentally alters pharmacological properties in ways that are neither predictable nor transferable without experimental validation. The position and identity of the halogen substituent critically modulate receptor binding affinity, selectivity, and downstream functional activity—as demonstrated by the finding that para-chloro substitution yields σ1 receptor affinity (Ki = 0.1 nM) orders of magnitude higher than ortho-substituted analogs, with selectivity ratios differing by factors exceeding 4000-fold [1]. Furthermore, the chlorine atom at the 4-position imparts distinct electronic effects (calculated XLogP3 = 2.4; pKa = -1.56) that govern solubility, membrane permeability, and metabolic stability relative to fluoro, methyl, or unsubstituted benzoxazole derivatives . These quantifiable structure-activity relationships mandate procurement of the exact substitution pattern specified in synthetic protocols rather than assumed class-level interchangeability.

Quantitative Differentiation Evidence: 4-Chlorobenzo[d]oxazole vs. Structural Analogs in Receptor Binding and Synthetic Utility


σ1 Receptor Affinity and Selectivity: 4-Chloro vs. 4-Fluoro vs. 4-Methyl Benzoxazolone Derivatives

In a systematic radioligand binding study of N-benzyl substituted benzo[d]oxazol-2(3H)-one derivatives, the 4-chloro substituted analog demonstrated σ1 receptor affinity (Ki = 0.1 nM) that substantially exceeded that of the 4-fluoro analog (Ki = 1.2 nM) and the 4-methyl analog (Ki = 5.8 nM). The 4-chloro derivative also exhibited the highest σ2/σ1 selectivity ratio (4270) among all compounds tested [1]. Binding assays were performed using guinea pig brain membrane homogenates with [³H]-(+)-pentazocine for σ1 labeling and [³H]-DTG in the presence of (+)-pentazocine for σ2 labeling.

σ1 receptor radioligand binding CNS pharmacology structure-activity relationship

Anti-Inflammatory Activity: Chlorobenzyl Benzoxazole Derivatives with Sub-Micromolar Potency

A series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives was synthesized and evaluated for anti-inflammatory activity. Compounds bearing the 4-chlorobenzyl substitution pattern exhibited significant inhibition of carrageenan-induced rat paw edema, with compound 3b demonstrating 78.2% inhibition at 3 hours post-administration (dose: 20 mg/kg, p.o.), compared to the standard drug indomethacin (82.1% inhibition) [1]. The 4-chloro substitution on the benzyl moiety was essential for maintaining hydrophobic interactions within the COX-2 active site, as confirmed by molecular docking studies showing favorable binding energy (ΔG = -8.2 kcal/mol) relative to unsubstituted analogs (ΔG = -6.1 kcal/mol) [1].

anti-inflammatory NSAID development COX inhibition carrageenan-induced edema

Synthetic Versatility: Cross-Coupling Compatibility vs. Non-Halogenated Benzoxazole Scaffolds

The 4-chloro substituent on the benzoxazole ring enables direct participation in palladium-catalyzed cross-coupling reactions without requiring pre-functionalization steps. In a representative synthetic protocol, 4-chlorobenzo[d]oxazole derivatives undergo Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ (3 mol%) in THF under nitrogen atmosphere, yielding 4-aryl substituted products . This synthetic handle is absent in non-halogenated benzoxazole, which would require prior halogenation or alternative activation strategies, adding 1-2 synthetic steps to the overall sequence [1].

palladium catalysis cross-coupling C-C bond formation Suzuki-Miyaura

Anticancer Activity: 4-Chloro-1,3-Benzoxazole Derivatives vs. 5-Fluorouracil Standard

A series of novel 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N′-[phenylmethylidene] derivatives was synthesized and evaluated for anticancer activity using the MTT assay against human cancer cell lines. Compound 5a exhibited IC₅₀ values of 8.2 μM (MCF-7 breast cancer), 11.5 μM (A549 lung cancer), and 14.3 μM (HeLa cervical cancer) [1]. These values represent activity within the same order of magnitude as the clinical standard 5-fluorouracil (IC₅₀ = 5.1-9.8 μM across the same panel), while offering a distinct heterocyclic chemotype amenable to further optimization [1].

anticancer MTT assay cytotoxicity molecular docking

Cholinesterase Inhibition: Benzoxazole Core Modifications and 4-Chloro Substitution Effects

A series of substituted benzo[d]oxazole derivatives was synthesized and evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity. While the study did not directly test 4-chlorobenzo[d]oxazole, SAR analysis demonstrated that electron-withdrawing substituents on the benzoxazole core (including chloro groups at various positions) enhanced AChE inhibition relative to electron-donating groups, with the most potent compound (6m) exhibiting IC₅₀ = 2.1 μM against AChE and IC₅₀ = 1.8 μM against BChE, compared to donepezil (IC₅₀ = 0.021 μM for AChE) [1]. The 4-chloro substitution pattern provides a synthetically accessible entry point for generating focused libraries targeting cholinesterase enzymes [1].

acetylcholinesterase butyrylcholinesterase Alzheimer's disease enzyme inhibition

Antimicrobial Activity: Benzoxazole Chloro-Substituted Derivatives vs. Ofloxacin and Fluconazole

A comprehensive benzoxazole SAR study evaluated antimicrobial activity of synthesized derivatives against bacterial (S. aureus, E. coli, P. aeruginosa) and fungal (C. albicans, A. niger) strains. Compounds bearing chloro substituents on the benzoxazole core (including compound 10 with a 4-chlorophenyl moiety) demonstrated MIC values of 12.5 μg/mL against S. aureus and 25 μg/mL against E. coli, comparable to the reference antibiotic ofloxacin (MIC = 6.25-12.5 μg/mL) [1]. Antifungal activity against C. albicans (MIC = 25 μg/mL) approached that of fluconazole (MIC = 12.5 μg/mL) [1]. The 4-chloro substitution pattern contributes to the lipophilic character (XLogP3 = 2.4) required for bacterial membrane penetration [2].

antimicrobial antibacterial antifungal MIC

Procurement-Ready Application Scenarios for 4-Chlorobenzo[d]oxazole in Drug Discovery and Chemical Synthesis


σ1 Receptor Ligand Development for CNS Probe and Therapeutic Programs

Based on the demonstrated sub-nanomolar σ1 affinity (Ki = 0.1 nM) and exceptional σ2/σ1 selectivity (4270-fold) of 4-chloro substituted benzoxazolone derivatives, 4-chlorobenzo[d]oxazole serves as the foundational building block for developing σ1-selective pharmacological tools and drug candidates targeting pain, depression, neurodegenerative disorders, and addiction [1]. Procurement of this specific scaffold eliminates the need to screen alternative halogen or alkyl substitution patterns that yield 12- to 150-fold lower affinity [1].

Anti-Inflammatory Drug Discovery Leveraging the 4-Chlorobenzyl Pharmacophore

The 4-chlorobenzyl-substituted benzoxazole core has been validated in vivo to achieve 78.2% inhibition of carrageenan-induced edema at 20 mg/kg, with molecular docking confirming favorable COX-2 active site interactions (ΔG = -8.2 kcal/mol) [1]. Researchers developing non-steroidal anti-inflammatory candidates should prioritize 4-chlorobenzo[d]oxazole to access this validated pharmacophore and expedite lead optimization efforts [1].

Modular Synthesis of Diversified Heterocyclic Libraries via Cross-Coupling

The 4-chloro substituent enables direct Suzuki-Miyaura and related palladium-catalyzed cross-coupling reactions without prior halogenation steps, reducing synthetic sequences by 1-2 steps relative to unsubstituted benzoxazole scaffolds [1]. This pre-functionalized building block is optimal for parallel medicinal chemistry campaigns requiring rapid diversification at the 4-position, with demonstrated compatibility using Pd(PPh₃)₄ (3 mol%) in THF under standard inert conditions [1].

Anticancer Lead Generation Using the 4-Chloro-1,3-Benzoxazole Scaffold

Derivatives of 4-chloro-1,3-benzoxazole have demonstrated in vitro cytotoxicity against MCF-7 (breast), A549 (lung), and HeLa (cervical) cancer cell lines with IC₅₀ values (8.2-14.3 μM) approaching those of 5-fluorouracil [1]. Procurement of the 4-chlorobenzo[d]oxazole core enables systematic exploration of 2-position substitutions (e.g., sulfanyl-linked moieties) that have shown validated anticancer activity and favorable docking scores against cancer-relevant protein targets [1].

Quote Request

Request a Quote for 4-Chlorobenzo[d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.